molecular formula C15H20N2O4 B3973902 2-cyclohexyl-N-(2-methoxy-4-nitrophenyl)acetamide

2-cyclohexyl-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No. B3973902
M. Wt: 292.33 g/mol
InChI Key: KERKTXZFVZBBJH-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(2-methoxy-4-nitrophenyl)acetamide, also known as CYM-5442, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

2-cyclohexyl-N-(2-methoxy-4-nitrophenyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast and prostate cancer. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(2-methoxy-4-nitrophenyl)acetamide involves its ability to selectively bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a crucial role in regulating glucose and lipid metabolism, inflammation, and cell proliferation. By activating PPARγ, this compound can modulate various cellular pathways and processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing cell proliferation, inducing apoptosis, reducing inflammation, and improving insulin sensitivity. In cancer research, this compound has been shown to inhibit the expression of genes involved in cell proliferation and induce cell cycle arrest, leading to reduced cancer cell growth. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines, leading to reduced inflammation. Additionally, this compound has been shown to improve insulin sensitivity by regulating glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-cyclohexyl-N-(2-methoxy-4-nitrophenyl)acetamide for lab experiments is its high potency and selectivity towards PPARγ, making it a useful tool for studying PPARγ-related pathways and processes. However, one limitation of this compound is its potential toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for 2-cyclohexyl-N-(2-methoxy-4-nitrophenyl)acetamide research, including studying its effects in other diseases such as diabetes and cardiovascular disease, investigating its potential as a neuroprotective agent, and developing more potent and selective analogs of this compound. Additionally, further research is needed to understand the potential toxicity and side effects of this compound, particularly at high doses.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its mechanism of action involves its ability to selectively bind to and activate PPARγ, leading to various biochemical and physiological effects. While this compound has shown several advantages for lab experiments, further research is needed to fully understand its potential therapeutic applications and limitations.

properties

IUPAC Name

2-cyclohexyl-N-(2-methoxy-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-21-14-10-12(17(19)20)7-8-13(14)16-15(18)9-11-5-3-2-4-6-11/h7-8,10-11H,2-6,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERKTXZFVZBBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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